2,4-Diaminopyrimidine-3-oxide

Overview

Description

2,4-Diaminopyrimidine-3-oxide, also known as Kopexil, is a valuable organic synthetic reagent used in the preparation of pyrimidines and in making hair loss and skin care compositions . It is used in hair care formulations to prevent increased hair loss .

Synthesis Analysis

The synthesis of this compound involves the reaction of a phenolate on 6-chloro-2,4-diaminopyrimidine to produce 6-phenoxy-2,4-diaminopyrimidine. This compound is then oxidized to the corresponding 3-nitro-oxide by metachloroperbenzoic acid (MCPA) .Molecular Structure Analysis

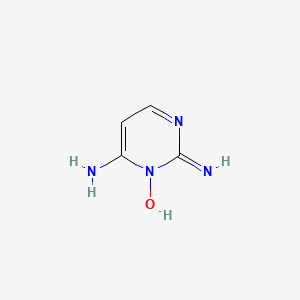

The molecular structure of this compound is represented by the linear formula C4H6N4O .Physical And Chemical Properties Analysis

This compound is a white or off-white powder that is slightly soluble in water . It has a molecular weight of 126.12 .Scientific Research Applications

Metabolic N-Oxygenation

Biological oxidation of 2,4-diamino-6-substituted pyrimidines, including 2,4-Diaminopyrimidine-3-oxide, involves hepatic microsomes from various mammalian species. The oxidation process is mediated via a cytochrome P450 dependent system (El-Ghomari & Gorrod, 1987).

Vasodilation Properties

Compounds like this compound have been used to develop vasodilators. These compounds act by direct vasodilation, contributing to their hypotensive properties (Mccall et al., 1983).

Minoxidil Synthesis

This compound, known as Minoxidil, is used for stimulating hair growth and treating androgenic alopecia. Its synthesis involves magnetic nanoparticles of cobalt ferrite (CoFe2O4) as a heterogeneous reusable catalyst (Eisavi et al., 2019).

Antitumor Activity

2,4-Diaminopyrimidine derivatives have been studied for their antitumor properties. They function by inhibiting dihydrofolate reductase, an enzyme vital for life processes (Roth & Cheng, 1982).

Bioimaging Applications

Diaminofluoresceins, which can include structures based on 2,4-Diaminopyrimidine, are used for the detection and imaging of nitric oxide (NO) in biological applications (Kojima et al., 2001).

Inhibition of Tetrahydrobiopterin Synthesis

2,4-Diaminopyrimidine derivatives can inhibit the synthesis of tetrahydrobiopterin, a cofactor of inducible nitric oxide synthase, thus affecting the expression of iNOS mRNA and protein in murine macrophages (Bogdan et al., 1995).

Structural Chemistry in Corrosion Inhibition

2,4-Diaminopyrimidines, including this compound, have been studied for their role in corrosion inhibition on steel surfaces. The structural chemistry of these compounds is critical in determining their inhibitive performance (Masoud et al., 2010).

Mechanism of Action

Target of Action

Kopexil, also known as 2,4-diaminopyrimidine-3-oxide, is a compound that has been used in hair loss treatments . The exact primary targets of kopexil are currently unknown .

Mode of Action

It is known to be an N-oxide, a group of substances in which the nitrogen atom of a tertiary amine is oxidized . There is no definitive proof of therapeutic effect for kopexil against alopecia .

Pharmacokinetics

It is known that the compound is used in hair care formulations to prevent increased hair loss .

Result of Action

Kopexil is used to aid in hair growth, reduce hair shedding, and increase hair mass and density .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Kopexil. For instance, it is recommended that there should be adequate surveillance of any side-effects in consumers .

Safety and Hazards

Future Directions

The 2,4-diaminopyrimidine group, which includes 2,4-Diaminopyrimidine-3-oxide, is present in many bioactive molecules and drugs. It is used in hair loss treatment to reduce hair shedding and increase hair mass and density . Future research may focus on the development of new compounds with this group for various therapeutic applications .

properties

IUPAC Name |

3-hydroxy-2-iminopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKGAYFHUZTLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N)N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996155 | |

| Record name | Kopexil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113275-13-1, 74638-76-9 | |

| Record name | Aminexil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113275-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kopexil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pyrimidinediamine, 3-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOPYRIMIDINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1756681479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary known biological activity of 2,4-Diaminopyrimidine-3-oxide?

A1: this compound has been identified as a potential therapeutic agent for hair loss and disorders related to collagen formation and structuring. [, , ] It is suggested to achieve this by inhibiting lysyl hydroxylase activity. []

Q2: How does this compound affect collagen?

A2: Research indicates that this compound inhibits lysyl hydroxylase, an enzyme crucial for collagen maturation. [] This inhibition appears to induce spatial reorganization within the collagen fiber micronetwork, potentially influencing collagen structuring. []

Q3: What structural modifications of this compound have been explored, and what are their effects?

A3: Numerous structural modifications of this compound have been investigated, particularly concerning the substituents at the 2, 4, 5, and 6 positions of the pyrimidine ring. [, , , ] These modifications aim to enhance the compound's efficacy in suppressing hair thinning and stimulating hair growth. [] For instance, introducing specific alkyl, aryl, or heterocyclic groups at the 6-position has been explored. [] Additionally, forming salts with various acids, like 5-oxoproline and N-acyl-thiazolidine-4-carboxylic acid, has been investigated to potentially enhance its properties. [, ]

Q4: Are there any specific salts of this compound studied for dermatological applications?

A4: Yes, several salts of this compound have been investigated for potential use in treating hair loss and skin conditions. Some examples include the salt of this compound with 5-oxoproline, [] N-acyl-thiazolidine-4-carboxylic acid, [] and aceturic acid. [] These salts are proposed for applications in treating conditions like alopecia and desquamative dermatitis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

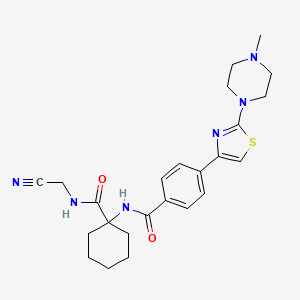

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

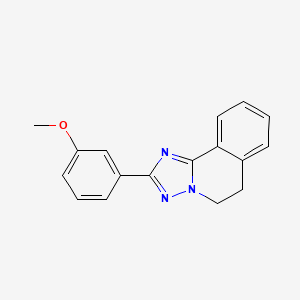

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

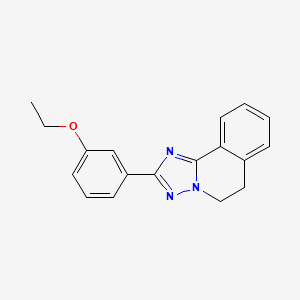

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

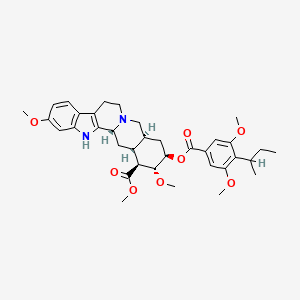

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)